molecular formula C14H14N2O2 B7508480 1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone

1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone

Cat. No.: B7508480
M. Wt: 242.27 g/mol
InChI Key: XPQZACDEODKUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone, also known as DMPE, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMPE is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research fields.

Mechanism of Action

The mechanism of action of 1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone is not fully understood, but it is believed to act as an electron transfer agent, transferring electrons between different molecules in a variety of different biochemical and physiological processes. Its ability to act as a photosensitizer also makes it useful in the treatment of certain types of cancer, as it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of different biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been shown to have neuroprotective effects and to be useful in the treatment of certain types of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in lab experiments is its versatility and ability to be used in a variety of different research applications. However, its relatively high cost and limited availability may be a limitation for some researchers.

Future Directions

There are many potential future directions for research involving 1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone, including further investigation into its mechanism of action, development of new synthesis methods, and exploration of its potential applications in the treatment of various diseases. Additionally, the use of this compound in combination with other compounds or therapies may also be an area of future research.

Synthesis Methods

1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone can be synthesized using a variety of different methods, including the reaction of 4-hydroxyacetophenone with 2,6-dimethylpyrimidine-4-carbaldehyde in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the this compound compound.

Scientific Research Applications

1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been used in a variety of different scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a potential anti-tumor agent. Its unique chemical structure and properties make it a versatile and useful tool for researchers in a variety of different fields.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-8-14(16-11(3)15-9)18-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZACDEODKUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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